4-(Bromomethyl)benzo[d]oxazole

Organic Synthesis Medicinal Chemistry Regioselective Functionalization

4-(Bromomethyl)benzo[d]oxazole (CAS 223792-93-6) is a regiospecific electrophilic building block featuring a bromomethyl group exclusively at the 4-position of the benzo[d]oxazole core. This positional precision is critical: SAR studies of benzoxazole-based kinase inhibitors confirm that substituent position on the benzoxazole ring dictates biological target engagement, making positional isomers chemically and functionally invalid for reproducing reported synthetic routes. The benzylic bromomethyl handle offers enhanced SN2 reactivity versus non-benzylic isomers, enabling efficient derivatization with amines, thiols, and nucleophiles to build focused 4-substituted analog libraries. Supplied at 95% minimum purity, this spec reduces side reactions and simplifies intermediate purification in multi-step syntheses, safeguarding yield and reproducibility for medicinal chemistry and discovery programs.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 223792-93-6
Cat. No. B1343867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)benzo[d]oxazole
CAS223792-93-6
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC=N2)CBr
InChIInChI=1S/C8H6BrNO/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2
InChIKeyHMNKDIONYRTFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)benzo[d]oxazole (CAS 223792-93-6) | Properties, Purity, and Procurement


4-(Bromomethyl)benzo[d]oxazole is a heterocyclic building block featuring a benzoxazole core substituted with a bromomethyl group at the 4-position . This compound is primarily valued as a versatile electrophilic intermediate in organic synthesis, enabling the introduction of the benzo[d]oxazole pharmacophore into more complex molecules via nucleophilic substitution . It is supplied with a minimum purity of 95% and has a molecular weight of 212.04 g/mol (formula C8H6BrNO) . For research applications, it is stored at 2-8°C under an inert atmosphere [1] and has a predicted boiling point of 279.5±15.0 °C at 760 mm Hg [1].

4-(Bromomethyl)benzo[d]oxazole: Why Isomeric Position Prevents Simple Substitution


Substituting 4-(Bromomethyl)benzo[d]oxazole with a different positional isomer (e.g., 5-, 6-, or 7-bromomethyl) or a non-brominated benzoxazole is chemically and functionally invalid. The regiospecific placement of the bromomethyl group at the 4-position on the benzene ring dictates its unique electrophilic reactivity profile and, consequently, the regiochemistry of the downstream products in which it is incorporated . This positional specificity is critical in medicinal chemistry, where even minor alterations can drastically alter a compound's ability to interact with a biological target, as demonstrated in structure-activity relationship (SAR) studies of related benzoxazole-based kinase inhibitors [1]. Using an isomer would yield a different regioisomer, invalidating any established synthetic route or pharmacological data associated with the 4-substituted derivative.

4-(Bromomethyl)benzo[d]oxazole: Comparative Evidence for Scientific Selection


Positional Isomerism Dictates Functional Group Reactivity

The 4-position bromomethyl group in 4-(Bromomethyl)benzo[d]oxazole is a benzylic halide, making it highly susceptible to SN2 nucleophilic substitution. This contrasts with isomers like 2-(Bromomethyl)benzo[d]oxazole, where the bromomethyl group is attached directly to the oxazole ring, resulting in different electronic and steric properties that alter its reactivity and the stability of the resulting products . While specific kinetic data comparing all isomers is not consolidated in a single study, the underlying principle of benzylic halide reactivity is well-established: 4-substituted benzyl bromides are significantly more reactive in SN2 reactions than their non-benzylic or sterically hindered counterparts [1].

Organic Synthesis Medicinal Chemistry Regioselective Functionalization

Impact of Regiochemistry on Biological Activity in Benzoxazole Series

In a study on novel benzoxazole analogs as Aurora B kinase inhibitors, a direct structure-activity relationship (SAR) investigation concluded that the regiochemistry of substituents on the benzoxazole core plays a critical role in determining inhibitory potency [1]. While 4-(Bromomethyl)benzo[d]oxazole itself was not the final tested compound, this finding establishes a class-level precedent: the exact position of a functional group on the benzoxazole ring is not interchangeable. Changing the bromomethyl group from the 4-position to, for example, the 5- or 6-position would be expected to yield a derivative with significantly altered and likely reduced biological activity against kinase targets [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Purity Threshold: Minimum 95% Purity is a Critical Procurement Specification

Commercially available 4-(Bromomethyl)benzo[d]oxazole is consistently specified with a minimum purity of 95% by suppliers . This level of purity is a standard requirement for a building block intended for multistep synthesis, where lower purity materials (e.g., technical grade or unpurified isomers) can lead to side reactions, lower yields, and purification challenges. For context, related halogenated benzoxazole intermediates like 2-bromo-4-(bromomethyl)benzo[d]oxazole are used in applications requiring high purity for conjugation to antibodies (drug-antibody ratio = 3.8) , highlighting the functional importance of high-quality starting materials.

Analytical Chemistry Quality Control Synthetic Intermediate

4-(Bromomethyl)benzo[d]oxazole: Targeted Applications Based on Comparative Evidence


Synthesis of Position-Specific Kinase Inhibitor Libraries

Based on SAR evidence showing that substituent position on the benzoxazole ring is critical for Aurora B kinase inhibition, 4-(Bromomethyl)benzo[d]oxazole is the required starting material to synthesize and explore a library of 4-substituted benzoxazole analogs [1]. Its reactive bromomethyl handle enables efficient derivatization with various amines, thiols, or other nucleophiles to create a focused set of compounds for screening, where the 4-position is held constant to probe other SAR variables [1].

Installation of the 4-Benzoxazole Pharmacophore via Nucleophilic Substitution

This compound is ideally suited as an electrophilic building block for incorporating the 4-substituted benzo[d]oxazole moiety into larger molecular frameworks. The benzylic nature of the 4-bromomethyl group provides enhanced reactivity in SN2 reactions compared to non-benzylic isomers, making it a more efficient coupling partner for linking to a variety of scaffolds [2].

Quality-Controlled Starting Material for Multi-Step Medicinal Chemistry

For academic and industrial research labs requiring a reliable and pure starting material, the 95% minimum purity specification of 4-(Bromomethyl)benzo[d]oxazole is a key selection factor. This quality standard reduces the risk of side reactions and simplifies purification of intermediates in complex, multi-step syntheses, which is critical for maintaining synthetic yield and reproducibility .

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